6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Beschreibung

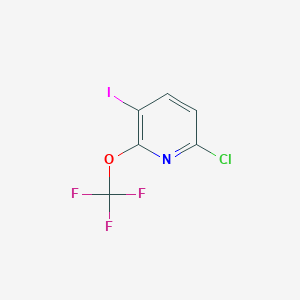

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine (CAS: 1221171-95-4) is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₃INO and a molecular weight of 323.44 g/mol . Its structure features a trifluoromethoxy group at position 2, chlorine at position 6, and iodine at position 3 (Figure 1). The trifluoromethoxy group enhances metabolic stability and lipophilicity, making such compounds valuable intermediates in pharmaceuticals and agrochemicals .

Figure 1: Structure of this compound.

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-4-2-1-3(11)5(12-4)13-6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPPAOOKEWWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258533 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221171-95-4 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:

Halogenation: Starting with 2-(trifluoromethoxy)pyridine, the compound undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as silver trifluoroacetate, to introduce the iodine atom at the 3-position.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and costs.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate in solvents like tetrahydrofuran, are typical.

Major Products:

Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the halogens.

Coupling Products: These reactions yield biaryl compounds or other complex organic molecules.

Chemistry:

Building Block: Used as a building block in organic synthesis to create more complex molecules.

Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

Pharmaceuticals: Investigated for potential use in drug discovery due to its unique structural features that can interact with biological targets.

Biological Probes: Utilized in the development of probes for studying biological systems.

Industry:

Agrochemicals: Explored for use in the synthesis of active ingredients in pesticides and herbicides.

Material Science:

Wirkmechanismus

The mechanism by which 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Halogen Variations

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

- Structure: Chlorine (position 2), iodine (position 3), trifluoromethyl (position 5).

- Key Differences: The trifluoromethyl group (CF₃) at position 5 instead of trifluoromethoxy (OCF₃) at position 2. CF₃ is more electron-withdrawing, which may reduce nucleophilic substitution reactivity compared to OCF₃ .

6-Chloro-2-iodo-3-methylpyridine

- Structure: Chlorine (position 6), iodine (position 2), methyl (position 3).

- Key Differences: Methyl at position 3 introduces steric hindrance but lacks the electronegative OCF₃ group. This compound is less polar, impacting solubility and bioavailability .

6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine

Functional Group Comparisons

Trifluoromethoxy vs. Trifluoromethyl

- Example Compound: 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) .

- Properties:

- 7e : Melting point = 122.1–124.8°C; Yield = 71.8%.

- Target Compound : Higher molecular weight (323.44 vs. ~450 for 7e) due to iodine.

- Impact : Trifluoromethoxy (OCF₃) improves oxidative stability compared to CF₃, which is more lipophilic but prone to metabolic degradation .

Iodo vs. Fluoro Substituents

Research Findings and Trends

- Synthetic Strategies : Atom-pair swapping (CN → CC) is emerging for introducing OCF₃ groups, offering regioselectivity advantages over traditional SNAr reactions .

- Stability : Trifluoromethoxy-substituted pyridines exhibit superior thermal stability compared to methoxy analogs, as seen in compound 7e’s high melting point .

Biologische Aktivität

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, highlighting research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with chlorine, iodine, and a trifluoromethoxy group. This unique combination of substituents is believed to enhance its bioactivity through various mechanisms:

- Chlorine and Iodine Substituents : Halogen atoms can influence the electronic properties of the molecule, potentially enhancing its interactions with biological targets.

- Trifluoromethoxy Group : Known for its strong electron-withdrawing nature, this group can increase lipophilicity and improve membrane permeability, which is critical for drug activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Some studies indicate that pyridine-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Neuropharmacological Effects : There is emerging evidence that these compounds may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances binding affinity to target sites |

| Iodine | Modulates lipophilicity and bioavailability |

| Trifluoromethoxy | Increases potency against specific enzymes |

Research suggests that modifications to the trifluoromethoxy group can significantly alter the compound's pharmacokinetic properties and efficacy against specific biological targets.

Case Studies

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro assays demonstrated that derivatives similar to this compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Neuropharmacological Effects : A study focused on the neurological impacts of fluorinated pyridines reported that certain derivatives could enhance dopaminergic signaling, indicating potential applications in treating Parkinson's disease .

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine?

The synthesis typically involves sequential halogenation and functional group introduction. A three-step approach is often employed for analogous trifluoromethylpyridines:

Halogenation : Introduce chlorine and iodine via electrophilic substitution or metal-mediated coupling. For example, iodination may use CuI or Pd catalysts under controlled conditions.

Trifluoromethoxylation : Install the trifluoromethoxy group using reagents like trifluoromethyl triflate or via nucleophilic substitution with silver trifluoromethoxide.

Purification : Column chromatography or recrystallization ensures purity.

Key challenges include avoiding over-halogenation and managing competing substituent reactivities. Similar methods are validated in trifluoromethylpyridine syntheses .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., trifluoromethoxy).

- ¹⁹F NMR : Confirms trifluoromethoxy group integrity (δ ≈ -60 to -70 ppm).

- ¹³C NMR : Detects deshielded carbons near halogens.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₇H₃ClF₃INO).

- IR Spectroscopy : Detects C-F (1100–1200 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.

These methods are critical for verifying substituent positions and purity .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a halogen-rich intermediate for drug candidates targeting kinase inhibitors or antimicrobial agents.

- Agrochemicals : Used in synthesizing herbicides due to the stability imparted by trifluoromethoxy and halogens.

- Materials Science : Explored in liquid crystals or polymers for its electron-withdrawing properties.

Comparable pyridine derivatives are utilized in bioactive molecule development .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects, activating the pyridine ring for nucleophilic attack at specific positions. Meanwhile:

- Iodo substituent : Acts as a superior leaving group in Suzuki or Ullmann couplings compared to chloro.

- Chloro substituent : Stabilizes intermediates via inductive effects but requires harsher conditions for displacement.

Regioselectivity in reactions like Buchwald-Hartwig amination can be predicted using DFT calculations to model charge distribution .

Q. What strategies mitigate competing side reactions during iodination or trifluoromethoxylation?

- Temperature Control : Low temperatures (-20°C to 0°C) reduce unwanted polyhalogenation.

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl intermediates).

- Catalyst Optimization : Use Pd(0)/Xantphos systems for selective coupling.

Continuous flow reactors (as in thiazolo-pyridine syntheses) enhance reproducibility by minimizing thermal gradients .

Q. How to resolve contradictions in reported yields for similar compounds?

Discrepancies often arise from:

- Reagent Purity : Trace moisture degrades trifluoromethoxylation agents.

- Catalyst Loading : Pd catalyst ratios (1–5 mol%) significantly impact coupling efficiency.

- Workup Methods : Column chromatography vs. distillation alters recovered yields.

A meta-analysis of trifluoromethylpyridine syntheses shows yields improve with anhydrous conditions and inert atmospheres .

Q. What computational methods predict regioselectivity of nucleophilic attacks?

- DFT Calculations : Model transition states to identify kinetically favored sites (e.g., C-3 vs. C-5 positions).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (often near -OCF₃ and Cl groups).

- Hammett Parameters : Quantify substituent effects on reaction rates.

These tools align with experimental data for analogous halogenated pyridines .

Q. How to handle stability issues during storage or reactions?

- Storage : Under argon at -20°C to prevent hydrolysis of the trifluoromethoxy group.

- Reaction Solvents : Use dry DMF or THF to avoid moisture-induced decomposition.

- Light Sensitivity : Amber glassware mitigates iodine bond photodegradation.

Safety protocols from Sigma-Aldrich emphasize inert handling and rigorous impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.